molecular formula C22H25ClN4O2 B1196120 Mirfentanil hydrochloride CAS No. 119413-53-5

Mirfentanil hydrochloride

Cat. No.: B1196120
CAS No.: 119413-53-5
M. Wt: 412.9 g/mol
InChI Key: KVCOVXMNIYUKBS-UHFFFAOYSA-N
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Preparation Methods

Mirfentanil hydrochloride is synthesized via acylation of the product of the reaction between 2-chloropyrazine and 1-(2-phenylethyl)-4-piperidinone oxime with 2-furoyl chloride . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Mirfentanil hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions can modify the compound’s structure, impacting its interaction with opioid receptors.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxides, while substitution could result in various derivatives with altered pharmacological profiles.

Scientific Research Applications

Mirfentanil hydrochloride has several scientific research applications:

    Chemistry: It serves as a model compound for studying opioid receptor interactions and the development of new analgesics.

    Biology: Researchers use it to understand the biological pathways and mechanisms involved in pain perception and opioid receptor signaling.

    Medicine: It is investigated for its potential use in pain management, anesthesia, and treatment of opioid withdrawal symptoms.

    Industry: The compound’s unique properties make it valuable in the pharmaceutical industry for developing new pain management therapies and studying drug-receptor interactions.

Comparison with Similar Compounds

Mirfentanil hydrochloride is unique among fentanyl derivatives due to its dual opioid and non-opioid mechanisms of action . Similar compounds include:

This compound’s unique combination of opioid and non-opioid effects, along with its specific receptor selectivity, makes it a valuable compound for both research and potential therapeutic applications.

Properties

CAS No.

119413-53-5

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N4O2.ClH/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18;/h1-7,11-12,16-17,19H,8-10,13-15H2;1H

InChI Key

KVCOVXMNIYUKBS-UHFFFAOYSA-N

SMILES

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl

Key on ui other cas no.

119413-53-5

Origin of Product

United States

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